2-Amino-7-bromo-3-phenylquinoline hydrochloride
Overview
Description
2-Amino-7-bromo-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12BrClN2 and a molecular weight of 335.63 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Amino-7-bromo-3-phenylquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 3-phenylquinoline followed by amination. The reaction conditions often require the use of bromine and a suitable solvent, such as acetic acid, under controlled temperatures. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
2-Amino-7-bromo-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Common reducing agents include lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-7-bromo-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and pathways. It can act as a probe or marker in various biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing. It has shown promise in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-7-bromo-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-7-bromo-3-phenylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Aminoquinoline: Lacks the bromine and phenyl groups, making it less complex but also less versatile in certain applications.
7-Bromoquinoline: Lacks the amino and phenyl groups, limiting its use in biological applications.
3-Phenylquinoline: Lacks the amino and bromine groups, making it less reactive in certain chemical reactions.
The presence of the amino, bromine, and phenyl groups in this compound gives it unique properties that make it more versatile and valuable in research and industrial applications .
Properties
IUPAC Name |
7-bromo-3-phenylquinolin-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;/h1-9H,(H2,17,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYPQMSZGTGDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656660 | |
Record name | 7-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170838-13-7 | |
Record name | 7-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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